2-(Cyclohexa-2,4-dien-1-yl)pyridine

Catalog No.
S14882957
CAS No.
112365-68-1
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclohexa-2,4-dien-1-yl)pyridine

CAS Number

112365-68-1

Product Name

2-(Cyclohexa-2,4-dien-1-yl)pyridine

IUPAC Name

2-cyclohexa-2,4-dien-1-ylpyridine

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2

InChI Key

ZLEGTHOLZZOFQA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C2=CC=CC=N2

2-(Cyclohexa-2,4-dien-1-yl)pyridine is an organic compound with the molecular formula C11_{11}H11_{11}N. This compound consists of a pyridine ring substituted with a cyclohexa-2,4-dienyl group at the second position. The structure features a six-membered carbon ring with alternating double bonds, which contributes to the compound's reactivity and stability. The presence of the nitrogen atom in the pyridine ring imparts basic properties and allows for various chemical interactions.

The reactivity of 2-(Cyclohexa-2,4-dien-1-yl)pyridine can be attributed to both the pyridine nitrogen and the conjugated diene system. Key reactions include:

  • Electrophilic Aromatic Substitution: The pyridine nitrogen can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
  • Diels-Alder Reactions: The cyclohexadiene moiety can undergo Diels-Alder reactions, acting as a diene in cycloaddition processes.
  • Hydrogenation: The double bonds in the cyclohexadiene structure can be selectively hydrogenated under appropriate conditions to yield saturated derivatives .

Several synthesis methods have been reported for 2-(Cyclohexa-2,4-dien-1-yl)pyridine:

  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving appropriate precursors containing both pyridine and diene functionalities.
  • Functionalization of Pyridine Derivatives: Starting from substituted pyridines, various functional groups can be introduced through palladium-catalyzed cross-coupling reactions or other coupling methods .
  • Diels-Alder Reaction: Utilizing a suitable diene and dienophile can also yield this compound through a Diels-Alder reaction followed by subsequent functionalization steps.

2-(Cyclohexa-2,4-dien-1-yl)pyridine has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its structural features that allow for diverse modifications.
  • Material Science: Its unique electronic properties may be exploited in the design of organic semiconductors or other advanced materials.
  • Organic Synthesis: Serving as an intermediate in various organic synthesis pathways, particularly in creating complex molecular architectures .

Interaction studies involving 2-(Cyclohexa-2,4-dien-1-yl)pyridine focus on its ability to bind with biological macromolecules. This includes:

  • Binding Affinity Studies: Investigating how well this compound interacts with specific proteins or enzymes.
  • Molecular Docking Simulations: Computational studies that predict how the compound fits into active sites of target biomolecules.
    These studies are crucial for understanding its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with 2-(Cyclohexa-2,4-dien-1-yl)pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
PyridineAromatic Nitrogen RingBasic properties; widely used in synthesis
CyclohexadieneConjugated DieneReactive diene system; participates in Diels-Alder reactions
2-MethylpyridineMethyl-substituted PyridineEnhanced lipophilicity; different reactivity
3-(Cyclopentadienyl)pyridineCyclopentadienyl GroupDifferent cyclic structure; distinct reactivity
3-PyridylcyclopentadienePyridyl and CyclopentadieneVersatile in synthetic applications

The uniqueness of 2-(Cyclohexa-2,4-dien-1-yl)pyridine lies in its combination of a conjugated diene system with a nitrogen-containing aromatic ring, allowing it to participate in diverse

Traditional synthetic routes to 2-(cyclohexa-2,4-dien-1-yl)pyridine often leverage cycloaddition chemistry and Birch reduction protocols. The [2+2+2] cycloaddition of silyl-tethered diynes with nitriles, catalyzed by cobalt complexes, provides direct access to bicyclic pyridines. For example, CpCo(CO)₂ catalyzes the reaction between diisopropyl(pent-1-yn-3-yloxy)(phenylethynyl)silane and nitriles in tetrahydrofuran (THF) at 140°C, yielding bicyclic pyridines with high regioselectivity. The silyl tether ensures precise control over the cyclization geometry, while the solvent choice (e.g., THF over xylenes) enhances catalytic efficiency by stabilizing reactive cobalt intermediates.

Complementarily, the Birch reduction offers a pathway to cyclohexadienyl systems from aromatic precursors. Reduction of pyridine derivatives under Birch conditions (lithium or potassium in liquid ammonia) generates 1,4-cyclohexadienes, which can be functionalized further. For instance, asymmetric Birch reduction of 2-alkoxybenzamides using chiral auxiliaries produces enantiomerically enriched cyclohexadienyl intermediates. While classical Birch conditions risk over-reduction, careful modulation of reaction parameters—such as substituting lithium with potassium to preserve sensitive functional groups—enables selective formation of the desired diene.

Table 1: Key Reaction Conditions for Traditional Synthetic Methods

MethodReagents/CatalystsTemperature (°C)SolventYield (%)
[2+2+2] CycloadditionCpCo(CO)₂ (30 mol %)140THF>95
Birch ReductionK/NH₃, Chiral Auxiliary-33NH₃/THF60–85

Modern Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enable modular assembly of 2-(cyclohexa-2,4-dien-1-yl)pyridine from pre-functionalized fragments. Palladium-catalyzed coupling of pyridine boronic acids with cyclohexadienyl halides exemplifies this approach. For example, pyridine-2-sulfinate derivatives serve as efficient nucleophilic partners in palladium-catalyzed reactions with aryl halides, bypassing limitations associated with traditional boronate reagents. The use of Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Cs₂CO₃ in dimethoxyethane (DME) facilitates coupling at mild temperatures (80–100°C), preserving the integrity of the cyclohexadienyl moiety.

Recent advances in boron reagent design further enhance coupling efficiency. Potassium trifluoroborate salts, stable and easily handled, undergo transmetalation with palladium intermediates to form biaryl linkages. A representative synthesis involves coupling 2-pyridyltrifluoroborate with 1-bromo-1,3-cyclohexadiene in the presence of Pd(OAc)₂ and SPhos ligand, achieving yields exceeding 80%.

Enantioselective Synthesis via Chiral Auxiliary-Mediated Approaches

Enantioselective synthesis of 2-(cyclohexa-2,4-dien-1-yl)pyridine leverages chiral auxiliaries to induce asymmetry during key bond-forming steps. Asymmetric Birch reduction-alkylation sequences, employing 2-alkoxybenzamides with L-proline-derived auxiliaries, generate cyclohexadienyl intermediates with diastereomeric ratios up to 260:1. Subsequent alkylation of the enolate intermediate with pyridine-containing electrophiles installs the heteroaryl group with high stereochemical fidelity.

Alternatively, cobalt-catalyzed [2+2+2] cycloadditions incorporating chiral silane tethers achieve enantioselectivity by pre-organizing diyne-nitrile precursors. For instance, (R)-binaphthyl-silyl tethers direct the cyclization to form bicyclic pyridines with enantiomeric excess (ee) values >90%. Desilylation of these intermediates then affords monocyclic pyridines with retained chirality.

Table 2: Enantioselective Methods and Selectivity Outcomes

MethodChiral ElementSelectivity (dr or ee)
Birch Reduction-AlkylationL-Proline Auxiliarydr 260:1
[2+2+2] CycloadditionBinaphthyl-Silyl Tetheree >90%

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

157.089149355 g/mol

Monoisotopic Mass

157.089149355 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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